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molecular formula C11H21ClN2O3 B2617548 Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride CAS No. 335621-00-6

Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No. B2617548
M. Wt: 264.75
InChI Key: ZJVZEXFJJIKYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217708B2

Procedure details

Hydrochloride salt from step (iii) above (146 g, 0.411 mol) and 20% Pd(OH)2-C (7.5 g) were charged to a Parr hydrogenator bottle. Methanol (0.5 L) was added and the bottle was shaken vigorously under an atmosphere of hydrogen at 3.5 bar. The reaction was monitored by GC analysis and was found to be complete after one hour. The catalyst was filtered and the filtrate was concentrated to afford an off-white crystalline product. The crude product was dissolved in hot acetonitrile (1.2 L), and then filtered while hot. The filtrate was diluted with ethyl acetate (1.2 L). The clear solution was allowed to stand overnight at room temperature. The first crop of crystals was collected and dried under vacuum to afford 52 g of sub-title compound as a white solid. The filtrate was concentrated to near dryness, then dissolved in hot acetonitrile (0.4 L), and diluted with ethyl acetate (0.4 L). A second crop of crystals (38 g) was obtained after cooling the solution to 10° C. Both crops were found to be comparable by GC analysis and 1H NMR analyses. Combined yield: 90 g (83%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2-C
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:16][CH:15]2[O:17][CH:11]([CH2:12][N:13]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14]2)[CH2:10]1)C1C=CC=CC=1.CO>C(#N)C>[ClH:1].[CH:11]12[O:17][CH:15]([CH2:16][NH:9][CH2:10]1)[CH2:14][N:13]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:12]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC2CN(CC(C1)O2)C(=O)OC(C)(C)C
Name
Pd(OH)2-C
Quantity
7.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
CO
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the bottle was shaken vigorously under an atmosphere of hydrogen at 3.5 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an off-white crystalline product
FILTRATION
Type
FILTRATION
Details
filtered while hot
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate (1.2 L)
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The first crop of crystals was collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C12CN(CC(CNC1)O2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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